Shuterol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Shuterol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic analog of epinephrine, a hormone that plays a crucial role in the human body's fight or flight response. Shuterol is a beta-2 adrenergic receptor agonist, which means it binds to specific receptors in the body and activates them, leading to a range of physiological effects.

Mechanism of Action

Shuterol works by binding to beta-2 adrenergic receptors in the body, which are found in various tissues, including the lungs, heart, and skeletal muscles. When activated, these receptors stimulate a range of biochemical and physiological responses, including increased heart rate, dilation of blood vessels, and relaxation of smooth muscles.

Biochemical and Physiological Effects:

The activation of beta-2 adrenergic receptors by Shuterol leads to a range of biochemical and physiological effects. These include increased levels of cyclic adenosine monophosphate (cAMP), a signaling molecule that plays a crucial role in various cellular processes. Shuterol also leads to increased levels of calcium ions in the cells, which can affect muscle contraction and other cellular functions.

Advantages and Limitations for Lab Experiments

Shuterol has several advantages for use in lab experiments, including its high potency and selectivity for beta-2 adrenergic receptors. However, it also has limitations, such as its short half-life and potential for desensitization of the receptors with prolonged use.

Future Directions

There are several potential future directions for research on Shuterol. One area of interest is its use in the treatment of other diseases, such as Parkinson's disease and Alzheimer's disease, where it may have neuroprotective effects. Additionally, Shuterol may have applications in sports medicine, where it could be used to enhance athletic performance. Further research is needed to explore these potential applications and to better understand the mechanisms of action of Shuterol.

Synthesis Methods

Shuterol can be synthesized through a series of chemical reactions involving starting materials such as 4-hydroxybenzaldehyde, 4-hydroxyphenylacetone, and 4-hydroxyphenylacetic acid. The process involves several steps, including condensation, reduction, and cyclization, and requires expertise in organic chemistry.

Scientific Research Applications

Shuterol has been the subject of numerous scientific studies, investigating its potential applications in various fields. One of the main areas of research is its use as a bronchodilator in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Shuterol has been shown to relax the smooth muscles in the airways, leading to improved breathing and reduced symptoms.

properties

CAS RN |

105377-76-2 |

|---|---|

Product Name |

Shuterol |

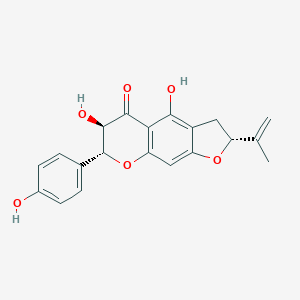

Molecular Formula |

C20H18O6 |

Molecular Weight |

354.4 g/mol |

IUPAC Name |

(2R,6R,7R)-4,6-dihydroxy-7-(4-hydroxyphenyl)-2-prop-1-en-2-yl-2,3,6,7-tetrahydrofuro[3,2-g]chromen-5-one |

InChI |

InChI=1S/C20H18O6/c1-9(2)13-7-12-14(25-13)8-15-16(17(12)22)18(23)19(24)20(26-15)10-3-5-11(21)6-4-10/h3-6,8,13,19-22,24H,1,7H2,2H3/t13-,19+,20-/m1/s1 |

InChI Key |

SSLFFCGTMHUDHS-CAYVGHNUSA-N |

Isomeric SMILES |

CC(=C)[C@H]1CC2=C(C3=C(C=C2O1)O[C@@H]([C@H](C3=O)O)C4=CC=C(C=C4)O)O |

SMILES |

CC(=C)C1CC2=C(C3=C(C=C2O1)OC(C(C3=O)O)C4=CC=C(C=C4)O)O |

Canonical SMILES |

CC(=C)C1CC2=C(C3=C(C=C2O1)OC(C(C3=O)O)C4=CC=C(C=C4)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(4-fluorophenyl)ethyl]-4-(1H-imidazol-5-yl)piperidine](/img/structure/B34608.png)

![2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N,N-dimethylpropan-1-amine](/img/structure/B34618.png)